molecular formula C23H21NO2 B5053029 N-(9H-fluoren-2-yl)-3-propoxybenzamide

N-(9H-fluoren-2-yl)-3-propoxybenzamide

Cat. No.: B5053029
M. Wt: 343.4 g/mol
InChI Key: ZGDFDRDFTWGQLM-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-3-propoxybenzamide: is an organic compound that belongs to the class of benzamides It features a fluorene moiety attached to a benzamide structure, with a propoxy group at the para position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-2-yl)-3-propoxybenzamide typically involves the following steps:

    Formation of the Fluorene Derivative: The starting material, 9H-fluorene, is first functionalized to introduce the desired substituents. This can be achieved through various reactions such as halogenation, nitration, or Friedel-Crafts acylation.

    Amidation Reaction: The functionalized fluorene derivative is then reacted with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(9H-fluoren-2-yl)-3-propoxybenzamide can undergo oxidation reactions, particularly at the fluorene moiety, to form fluorenone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: Various substitution reactions can occur at the benzamide ring, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated benzamide derivatives.

Scientific Research Applications

Chemistry: N-(9H-fluoren-2-yl)-3-propoxybenzamide is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties.

Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new drugs with specific therapeutic targets.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-3-propoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorene moiety can engage in π-π interactions with aromatic residues in proteins, while the benzamide group can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

    N-(9H-fluoren-2-yl)benzamide: Lacks the propoxy group, resulting in different chemical and physical properties.

    N-(9H-fluoren-2-yl)-3-methoxybenzamide: Contains a methoxy group instead of a propoxy group, leading to variations in reactivity and applications.

    N-(9H-fluoren-2-yl)-3-ethoxybenzamide: Features an ethoxy group, which affects its solubility and interaction with other molecules.

Uniqueness: N-(9H-fluoren-2-yl)-3-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-2-12-26-20-8-5-7-17(15-20)23(25)24-19-10-11-22-18(14-19)13-16-6-3-4-9-21(16)22/h3-11,14-15H,2,12-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDFDRDFTWGQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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